Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with amino, bromo, cyanoethyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and subsequent functional group modifications .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications .
Comparison with Similar Compounds
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the bromo and cyanoethyl groups, leading to different reactivity and applications.
4-Bromopyrazole: Similar in having a bromo group but lacks the amino, cyanoethyl, and carboxylate groups, resulting in distinct chemical behavior.
3(5)-Aminopyrazoles: Share the amino group but differ in other substituents, affecting their chemical properties and applications.
Uniqueness: Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C9H11BrN4O2 |
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Molecular Weight |
287.11 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H11BrN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3 |
InChI Key |
PUSBYFTVIXTVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)CCC#N |
Origin of Product |
United States |
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